molecular formula C16H13N3OS B5659224 N-phenyl-2-(4-quinazolinylthio)acetamide

N-phenyl-2-(4-quinazolinylthio)acetamide

Cat. No. B5659224
M. Wt: 295.4 g/mol
InChI Key: JOAKSYDAXCQDEF-UHFFFAOYSA-N
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Description

“N-phenyl-2-(4-quinazolinylthio)acetamide” is a chemical compound . It is a derivative of acetanilide , which is an odourless solid chemical of leaf or flake-like appearance .


Synthesis Analysis

The synthesis of N-phenyl-2-(4-quinazolinylthio)acetamide or its similar compounds often involves the reaction of various un/substituted anilines with bromo acetyl bromide in aqueous basic medium . The final compounds are synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents .

Scientific Research Applications

Antimicrobial Activity

Sulfonamide derivatives, such as N-phenyl-2-(quinazolin-4-ylsulfanyl)acetamide, have been shown to exhibit antimicrobial activity . This is due to the inhibition of dihydrofolate reductase (DHFR), a mechanism through which sulfonamide derivatives exhibit antimicrobial activities .

Antitumor Activity

Sulfonamide derivatives have been reported to show substantial in vitro and in vivo antitumor activity . The anticancer activity is exerted by the sulfonamides through a wide range of mechanisms, such as cell cycle arrest in the G1 phase, inhibition of carbonic anhydrase (CA), matrix metalloproteinase (MMPs), NADH oxidase, cyclin-dependent kinase (CDK), methionine aminopeptidases (MetAPs), histone deacetylases (HDACs), binding to β-Tubulin, and disruption of microtubule assembly .

Cytotoxic Activity

In a study, some novel sulfonamide-N4-acetamide derivatives were synthesized and evaluated for their cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines . Most of the synthesized compounds showed significant activity against A-549 and MCF-7 when compared to 5-Fluorouracil (5-FU), which was used as a reference drug .

Antifungal Activity

Sulfonamides have attracted considerable deal of interest over past decades due to their broad and wide spectrum of biological activities which includes antifungal properties .

Hypoglycemic Activity

Sulfonamides have also been reported to have hypoglycemic properties .

Anti-HIV Properties

Sulfonamides have been reported to have anti-HIV properties .

properties

IUPAC Name

N-phenyl-2-quinazolin-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c20-15(19-12-6-2-1-3-7-12)10-21-16-13-8-4-5-9-14(13)17-11-18-16/h1-9,11H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAKSYDAXCQDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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